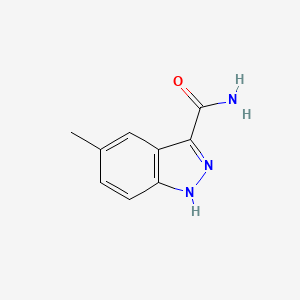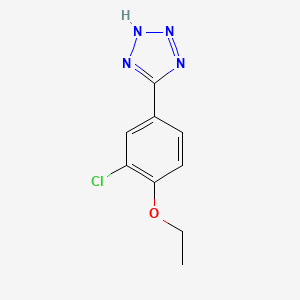![molecular formula C17H17N3O3S2 B7637543 N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is also known as L-783,277, a compound that belongs to the class of non-peptide, orally active, and selective endothelin A (ETA) receptor antagonists. ETA receptor antagonists are used as therapeutic agents for various diseases such as hypertension, heart failure, and pulmonary hypertension.
作用機序
The mechanism of action of L-783,277 involves the blockade of ETA receptors, which are predominantly expressed in vascular smooth muscle cells, cardiac myocytes, and renal tubular cells. ETA receptors are activated by ET-1, a potent vasoconstrictor peptide. The activation of ETA receptors leads to vasoconstriction, cell proliferation, inflammation, and fibrosis. By blocking ETA receptors, L-783,277 can reduce vasoconstriction, cell proliferation, inflammation, and fibrosis, leading to the improvement of cardiovascular and renal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of L-783,277 have been extensively studied. It has been shown to reduce blood pressure, improve cardiac function, and decrease pulmonary vascular resistance in animal models of hypertension, heart failure, and pulmonary hypertension. Moreover, L-783,277 has been shown to reduce proteinuria and improve renal function in animal models of renal dysfunction. Furthermore, L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
The advantages of using L-783,277 in lab experiments include its potency, selectivity, and oral bioavailability. L-783,277 has been shown to have nanomolar potency for ETA receptors and high selectivity for ETA receptors over ETB receptors. Moreover, L-783,277 has good oral bioavailability, making it a suitable candidate for in vivo experiments. The limitations of using L-783,277 in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of L-783,277. One potential direction is the investigation of its therapeutic potential in cancer treatment. L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment. Another potential direction is the development of more potent and selective ETA receptor antagonists. The discovery of more potent and selective ETA receptor antagonists may lead to the development of more effective therapeutic agents for various diseases. Finally, the investigation of the long-term effects of ETA receptor blockade is also a future direction for research. The long-term effects of ETA receptor blockade on cardiovascular and renal function need to be further investigated to ensure the safety of ETA receptor antagonists as therapeutic agents.
合成法
The synthesis method of L-783,277 involves the reaction of 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid with 4-chloro-3-nitrobenzenesulfonamide in the presence of a coupling agent. The reaction produces N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide as a yellow solid with a purity of more than 99%.
科学的研究の応用
L-783,277 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have potent ETA receptor antagonist activity and can effectively block the vasoconstrictor effects of endothelin-1 (ET-1) in vitro and in vivo. It has been investigated for its potential use in the treatment of hypertension, heart failure, pulmonary hypertension, and renal dysfunction. Moreover, L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15-9-7-13(8-10-15)18-17-19-16(11-24-17)12-3-5-14(6-4-12)20-25(2,21)22/h3-11,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSGQWFYEPDRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)